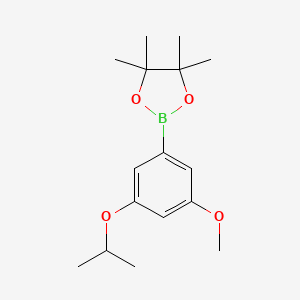

3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

2-(3-methoxy-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4/c1-11(2)19-14-9-12(8-13(10-14)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUUNAEKXIMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135046 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-95-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Halogen Selection

The Miyaura borylation method typically begins with a substituted aryl halide precursor. For 3-isopropoxy-5-methoxyphenylboronic acid pinacol ester, the synthetic pathway involves introducing isopropoxy and methoxy groups onto a brominated phenyl scaffold. A common starting material is 3-bromo-5-methoxyphenol, which undergoes O-isopropylation using isopropyl iodide or bromide in the presence of a base such as potassium carbonate. The resulting 3-bromo-5-methoxy-isopropoxybenzene serves as the substrate for borylation.

Catalytic Borylation with Bis(pinacolato)diboron

The Miyaura reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to install the boronic ester group. Studies demonstrate that Pd(dppf)Cl₂—a palladium complex with 1,1′-bis(diphenylphosphino)ferrocene—achieves optimal yields (82–87%) under mild conditions (80°C, 12 h). The reaction proceeds in tetrahydrofuran (THF) or 1,4-dioxane, with potassium acetate as a base to facilitate transmetallation. For example:

$$

\text{3-Bromo-5-methoxy-isopropoxybenzene + B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{3-Isopropoxy-5-methoxyphenylboronic acid pinacol ester}

$$

This method’s regioselectivity is influenced by electron-donating substituents (e.g., methoxy and isopropoxy groups), which activate the aromatic ring toward electrophilic borylation at the para position relative to the directing groups.

Transesterification of Boronic Acids

Synthesis of the Boronic Acid Intermediate

An alternative route involves synthesizing 3-isopropoxy-5-methoxyphenylboronic acid first, followed by esterification with pinacol. The boronic acid is prepared via lithiation-borylation:

Pinacol Ester Formation

The boronic acid is converted to the pinacol ester using pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. Azeotropic removal of water with molecular sieves in toluene or THF drives the reaction to completion:

$$

\text{Boronic acid + Pinacol} \xrightarrow{\text{Dean-Stark trap}} \text{Pinacol ester + H}_2\text{O}

$$

This method achieves >95% purity but requires rigorous drying to prevent reversibility.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki–Miyaura Coupling with Preformed Boronic Esters

Recent advances utilize 3-isopropoxy-5-methoxyphenylboronic acid pinacol ester as a coupling partner in Pd-catalyzed reactions. For instance, coupling with aryl halides in dimethylacetamide (DMA) at 100°C using K₂CO₃ as a base yields biaryl products with retention of the boronic ester group.

One-Pot Synthesis via Tandem Reactions

A streamlined approach combines Miyaura borylation and subsequent cross-coupling in a single pot. For example, reacting 3-bromo-5-methoxy-isopropoxybenzene with B₂pin₂ and an aryl halide in the presence of Pd(OAc)₂ and SPhos ligand forms the desired biaryl pinacol ester directly. This method reduces purification steps but requires precise control over reaction stoichiometry.

Optimization Strategies and Challenges

Catalyst and Ligand Selection

The choice of palladium catalyst significantly impacts yield and selectivity. Bulky ligands like XPhos enhance steric hindrance, minimizing homocoupling byproducts. Conversely, Pd(dppf)Cl₂ improves stability in oxygen-sensitive reactions.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMA, THF) enhance boronic ester solubility, while temperatures above 80°C accelerate side reactions such as protodeboronation. Microwave-assisted synthesis has been explored to reduce reaction times but risks decomposition of the pinacol ester.

Purification and Stability Considerations

Chromatographic purification on silica gel is standard, though the pinacol ester’s sensitivity to protic solvents necessitates careful handling. Long-term storage under inert atmosphere at −20°C prevents hydrolysis.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for the primary methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically converting the boronic ester to the corresponding boronic acid.

Reduction: Reduction reactions are less common but can be used to modify the functional groups on the phenyl ring.

Substitution: The most notable reaction is the Suzuki–Miyaura coupling, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or similar reducing agents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or toluene.

Major Products:

Oxidation: 3-Isopropoxy-5-methoxyphenylboronic acid.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Biaryl compounds formed via Suzuki–Miyaura coupling.

Scientific Research Applications

Synthetic Route

- Starting Material : 3-Isopropoxy-5-methoxyphenyl bromide

- Reagent : Bis(pinacolato)diboron

- Catalyst : Palladium catalyst (e.g., Pd(OAc)2)

- Base : Potassium acetate

- Conditions : Inert atmosphere, elevated temperature

Suzuki-Miyaura Coupling

The most prominent application of 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester is in the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is crucial for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Biaryl Synthesis | Formation of complex biaryl structures that are essential in drug development. |

| Pharmaceutical Intermediates | Used to synthesize active pharmaceutical ingredients (APIs). |

Catalysis

The compound serves as a reagent in catalytic cycles, enhancing reaction efficiency and selectivity in various organic transformations. Its stability as a pinacol ester allows for easier handling and storage compared to free boronic acids.

Drug Development

This compound is utilized in the synthesis of pharmaceutical intermediates. Its unique structural features facilitate the development of new therapeutic agents.

Bioconjugation

The compound can modify biomolecules for research and therapeutic purposes, including antibody-drug conjugates (ADCs) that enhance drug delivery to target cells.

Material Science

In material science, this compound is involved in synthesizing advanced materials such as polymers and electronic materials due to its reactivity and ability to form stable bonds.

Agriculture

It plays a role in the synthesis of agrochemicals and pesticides, contributing to agricultural productivity by enabling the development of effective crop protection agents.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds with high yields through Suzuki coupling reactions. The presence of methoxy and isopropoxy groups significantly influenced the reaction conditions, leading to improved selectivity.

Case Study 2: Drug Development

Research involving this compound highlighted its utility in developing novel anti-cancer agents by enabling the construction of complex molecular architectures that target specific cancer pathways.

Mechanism of Action

The primary mechanism of action for 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester in the Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond. The presence of the isopropoxy and methoxy groups can influence the electronic properties of the phenyl ring, thereby affecting the reactivity and selectivity of the coupling reaction.

Comparison with Similar Compounds

Key Insights :

- Electron-donating groups (e.g., methoxy, isopropoxy) improve nucleophilicity, accelerating coupling reactions .

- Electron-withdrawing groups (e.g., Cl, CF₃) reduce reactivity but enhance stability under basic conditions .

- Steric hindrance from isopropoxy or benzyloxy groups may necessitate optimized catalysts (e.g., Pd(dppf)Cl₂) .

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. Data from phenylboronic acid derivatives:

Key Insights :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituents and reaction conditions:

Key Insights :

Key Insights :

Biological Activity

3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester (CAS No. 2096329-95-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H22BNO3

- Molecular Weight : 305.19 g/mol

The biological activity of boronic acids and their esters, including this compound, is primarily attributed to their ability to interact with various biomolecules. These interactions often involve the reversible binding to diols and other nucleophilic groups, which can modulate enzyme activity and influence cellular signaling pathways.

- Proteasome Inhibition : Boronic acids are known to inhibit proteasome activity, leading to the accumulation of misfolded proteins within cells. This mechanism is particularly relevant in cancer therapy, as it can induce apoptosis in malignant cells .

- Selective Targeting : Research indicates that boronic esters can selectively target specific protease subunits, enhancing their therapeutic efficacy while minimizing side effects compared to traditional proteasome inhibitors .

Anticancer Properties

Several studies have investigated the anticancer potential of boronic acid derivatives. The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Lei et al. (2023) | Demonstrated significant inhibition of cancer cell lines via proteasome pathway modulation | Suggests potential use in treating multiple myeloma and breast cancer |

| Zhou et al. (2023) | Evaluated a new peptide boronate derivative with similar structures showing low nanomolar activity against TNBC | Indicates promising results for tumor necrosis and pharmacokinetics |

| Clinical Trials | Ongoing studies assessing safety and efficacy in various cancers | Potential for broader therapeutic applications in oncology |

Enzyme Inhibition

In addition to anticancer effects, boronic esters like 3-Isopropoxy-5-methoxyphenylboronic acid have been shown to inhibit enzymes involved in various metabolic pathways. This inhibition can alter cellular metabolism, leading to therapeutic benefits in diseases characterized by dysregulated metabolism.

Case Studies

- Multiple Myeloma Treatment : A recent clinical trial explored the use of boronic acid derivatives in combination therapies for patients with multiple myeloma. The results indicated improved patient outcomes when combined with existing treatments like bortezomib .

- Breast Cancer : Preclinical studies demonstrated that compounds similar to 3-Isopropoxy-5-methoxyphenylboronic acid effectively reduced tumor size in mouse models of triple-negative breast cancer (TNBC), highlighting their potential as novel therapeutic agents .

Q & A

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.